![molecular formula C5H12N2 B2831784 (3R)-pyrrolidin-3-ylmethanamine CAS No. 922492-65-7](/img/structure/B2831784.png)
(3R)-pyrrolidin-3-ylmethanamine
Descripción general
Descripción
(3R)-pyrrolidin-3-ylmethanamine, also known as (R)-(-)-1-amino-3-pyrrolidinemethanol or (R)-(-)-1-APM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a chiral amine that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Mecanismo De Acción
The mechanism of action of (3R)-pyrrolidin-3-ylmethanamine is not fully understood. However, it is believed to act as an agonist at the α7 nicotinic acetylcholine receptor, which is involved in various physiological processes such as learning and memory, inflammation, and pain perception. The compound may also modulate the activity of other neurotransmitter systems such as glutamate and dopamine.
Biochemical and Physiological Effects
Studies have shown that (3R)-pyrrolidin-3-ylmethanamine has various biochemical and physiological effects. The compound has been shown to reduce inflammation and pain perception in animal models. It has also been shown to improve cognitive function and memory in animal studies. Additionally, (3R)-pyrrolidin-3-ylmethanamine has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (3R)-pyrrolidin-3-ylmethanamine in lab experiments include its chiral nature, which makes it a useful building block for the synthesis of pharmaceuticals. The compound also has anti-inflammatory, analgesic, and neuroprotective properties, making it a useful tool for studying these physiological processes. However, the limitations of using (3R)-pyrrolidin-3-ylmethanamine include its potential toxicity and the need for specialized equipment and expertise to synthesize and handle the compound safely.
Direcciones Futuras
There are several potential future directions for the study of (3R)-pyrrolidin-3-ylmethanamine. One direction is the further investigation of its mechanism of action and its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is the study of the compound's potential use as a building block for the synthesis of novel pharmaceuticals. Finally, the development of safer and more efficient methods for synthesizing (3R)-pyrrolidin-3-ylmethanamine could also be a potential future direction.
Conclusion
In conclusion, (3R)-pyrrolidin-3-ylmethanamine is a chiral amine that has gained significant attention in scientific research due to its potential applications in the field of medicine. The compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively. While there are advantages and limitations to using (3R)-pyrrolidin-3-ylmethanamine in lab experiments, there are several potential future directions for the study of this compound.
Métodos De Síntesis
(3R)-pyrrolidin-3-ylmethanamine can be synthesized using various methods. One of the most common methods is the reduction of pyrrolidone using a reducing agent such as sodium borohydride or lithium aluminum hydride. Another method involves the reductive amination of pyrrolidine using formaldehyde and a reducing agent. The chiral amine can also be synthesized using enzymatic resolution or asymmetric synthesis methods.
Aplicaciones Científicas De Investigación
(3R)-pyrrolidin-3-ylmethanamine has been studied for its potential applications in the field of medicine. It has been shown to have anti-inflammatory, analgesic, and neuroprotective properties. The compound has also been studied for its potential use in the treatment of addiction, depression, and anxiety disorders. Additionally, (3R)-pyrrolidin-3-ylmethanamine has been used as a chiral building block in the synthesis of various pharmaceuticals.
Propiedades
IUPAC Name |
[(3R)-pyrrolidin-3-yl]methanamine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2/c6-3-5-1-2-7-4-5/h5,7H,1-4,6H2/t5-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQCUGPQOZNYIMV-RXMQYKEDSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]1CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(3R)-pyrrolidin-3-yl]methanamine | |
CAS RN |
922492-65-7 | |
Record name | (3R)-pyrrolidin-3-ylmethanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.